molecular formula C12H6Cl4 B1195671 2,4,4',6-Tetrachlorobiphenyl CAS No. 32598-12-2

2,4,4',6-Tetrachlorobiphenyl

Cat. No.: B1195671
CAS No.: 32598-12-2
M. Wt: 292 g/mol
InChI Key: RZFZBHKDGHISSH-UHFFFAOYSA-N
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Description

2,4,4’,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals consisting of two benzene rings with chlorine atoms attached. This compound is specifically characterized by having four chlorine atoms at the 2, 4, 4’, and 6 positions on the biphenyl structure. Polychlorinated biphenyls were widely used in industrial applications due to their chemical stability and insulating properties but were later banned due to their environmental persistence and toxic effects .

Mechanism of Action

Target of Action

2,4,4’,6-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

It is known that the compound’s interaction with the aryl hydrocarbon receptor can disrupt various cellular processes by altering gene transcription . This can lead to changes in the expression of enzymes involved in drug metabolism, such as those in the cytochrome P450 family .

Pharmacokinetics

Like other pcbs, it is known to be persistent in the environment and bioaccumulative, suggesting that it may have a long half-life in the body . Its bioavailability would be influenced by these properties, as well as factors such as the route of exposure and the individual’s metabolic rate.

Result of Action

The molecular and cellular effects of 2,4,4’,6-Tetrachlorobiphenyl’s action are diverse, given its ability to disrupt gene transcription and alter enzyme expression . These changes can lead to a variety of potential health effects, although the specifics can vary depending on factors such as the level and duration of exposure.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,4’,6-Tetrachlorobiphenyl. As a persistent organic pollutant, it resists degradation through photolytic, biological, or chemical processes . This means it can remain in the environment for extended periods, during which it can enter the food chain and bioaccumulate in animal tissue . These environmental characteristics can influence the compound’s bioavailability and potential for exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4’,6-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of 2,4,4’,6-Tetrachlorobiphenyl follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4,4’,6-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,4’,6-Tetrachlorobiphenyl has been extensively studied in various scientific fields due to its environmental persistence and biological effects. Some of its applications include:

Comparison with Similar Compounds

2,4,4’,6-Tetrachlorobiphenyl is one of the many polychlorinated biphenyls, each differing in the number and position of chlorine atoms. Similar compounds include:

    2,2’,4,4’-Tetrachlorobiphenyl: Differing in the position of chlorine atoms, leading to different chemical and biological properties.

    2,3,4,4’,5-Pentachlorobiphenyl: Contains five chlorine atoms, resulting in higher toxicity and persistence.

    3,3’,4,4’-Tetrachlorobiphenyl: Known for its dioxin-like toxicity due to its coplanar structure

The uniqueness of 2,4,4’,6-Tetrachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects.

Properties

IUPAC Name

1,3,5-trichloro-2-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)12-10(15)5-9(14)6-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFZBHKDGHISSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074133
Record name 2,4,4',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32598-12-2
Record name PCB 75
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32598-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4',6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4',6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3VM605Y7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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